molecular formula C10H5N3 B14365502 Propanedinitrile, (4-cyanophenyl)- CAS No. 91879-92-4

Propanedinitrile, (4-cyanophenyl)-

Cat. No.: B14365502
CAS No.: 91879-92-4
M. Wt: 167.17 g/mol
InChI Key: QYCKIWZDOJSMOF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedinitrile, (4-cyanophenyl)-, can be synthesized through a condensation reaction between malononitrile and 4-cyanobenzaldehyde. The reaction typically involves the use of a base, such as sodium hydroxide, in a solvent like methanol. The reaction mixture is stirred at room temperature, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of propanedinitrile, (4-cyanophenyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (4-cyanophenyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted nitriles or other derivatives.

Scientific Research Applications

Propanedinitrile, (4-cyanophenyl)-, has several applications in scientific research:

Mechanism of Action

The mechanism by which propanedinitrile, (4-cyanophenyl)-, exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanedinitrile, (4-cyanophenyl)-, is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

91879-92-4

Molecular Formula

C10H5N3

Molecular Weight

167.17 g/mol

IUPAC Name

2-(4-cyanophenyl)propanedinitrile

InChI

InChI=1S/C10H5N3/c11-5-8-1-3-9(4-2-8)10(6-12)7-13/h1-4,10H

InChI Key

QYCKIWZDOJSMOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(C#N)C#N

Origin of Product

United States

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